molecular formula C9H14O2 B14648361 2-Ethylcyclohex-1-ene-1-carboxylic acid CAS No. 50418-52-5

2-Ethylcyclohex-1-ene-1-carboxylic acid

Cat. No.: B14648361
CAS No.: 50418-52-5
M. Wt: 154.21 g/mol
InChI Key: FFNUWABTTPURRL-UHFFFAOYSA-N
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Description

2-Ethylcyclohex-1-ene-1-carboxylic acid is a chemical compound characterized by a cyclohexene ring substituted with an ethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylcyclohex-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexene with ethyl bromide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO)

    Catalysts: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethylcyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

2-Ethylcyclohex-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylcyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ethyl group and the cyclohexene ring contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylcyclohex-1-ene-1-carboxylic acid
  • 1-Cyclohexene-1-carboxylic acid
  • Cyclohexane-1-carboxylic acid

Uniqueness

2-Ethylcyclohex-1-ene-1-carboxylic acid is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

50418-52-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-ethylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

FFNUWABTTPURRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCCC1)C(=O)O

Origin of Product

United States

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